Methyl 2-(carbamothioylamino)benzoate

説明

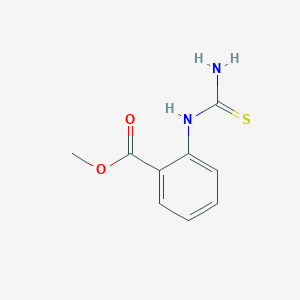

Methyl 2-(carbamothioylamino)benzoate is an organic compound with the molecular formula C9H10N2O2S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the amino group is substituted with a carbamothioyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(carbamothioylamino)benzoate typically involves the reaction of methyl 2-aminobenzoate with thiocarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Methyl 2-aminobenzoate+Thiocarbamoyl chloride→Methyl 2-(carbamothioylamino)benzoate+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction of the carbamothioyl group can lead to the formation of corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzoates depending on the nucleophile used.

科学的研究の応用

Chemistry: Methyl 2-(carbamothioylamino)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other derivatives with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development.

Medicine: The compound’s potential as a therapeutic agent is explored in medicinal chemistry. It is investigated for its antimicrobial, antifungal, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.

作用機序

The mechanism by which Methyl 2-(carbamothioylamino)benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The carbamothioyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways, making the compound effective as an antimicrobial or anticancer agent.

類似化合物との比較

Methyl 2-aminobenzoate: Lacks the carbamothioyl group, making it less reactive in certain chemical reactions.

Methyl 2-(carbamoylamino)benzoate: Contains a carbamoyl group instead of a carbamothioyl group, leading to different reactivity and biological activity.

Ethyl 2-(carbamothioylamino)benzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its solubility and reactivity.

Uniqueness: Methyl 2-(carbamothioylamino)benzoate is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties. This group enhances its ability to participate in specific reactions and interact with biological targets, making it a valuable compound in research and industrial applications.

生物活性

Methyl 2-(carbamothioylamino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy against various biological targets, and potential applications.

Chemical Structure and Properties

This compound belongs to the class of benzoate derivatives, characterized by the presence of a carbamothioylamino group. The molecular formula is , and it features a methyl ester functional group, which may influence its solubility and reactivity.

The biological activity of this compound can be attributed to its interactions with various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes, potentially affecting the growth and proliferation of target organisms.

Enzyme Inhibition

- Cholinesterase Inhibition : Similar compounds have demonstrated cholinesterase inhibitory activity, which is crucial for the regulation of neurotransmission. This suggests that this compound could have neurotoxic effects at higher concentrations.

- Antimicrobial Activity : The compound may exhibit antimicrobial properties by disrupting cell wall synthesis or interfering with metabolic pathways in bacteria.

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. The results indicate significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Insecticidal Activity

Research has also explored the insecticidal properties of this compound. It has shown promising results in controlling agricultural pests:

- Target Species : Common agricultural pests such as aphids and whiteflies.

- Efficacy : In laboratory settings, concentrations as low as 0.5% were effective in reducing pest populations significantly.

Case Studies

- Agricultural Application : A field study conducted on tomato crops revealed that treatment with this compound resulted in a 70% reduction in aphid populations compared to untreated controls. This suggests its potential as an environmentally friendly pesticide alternative.

- Pharmacological Investigation : A pharmacological study assessed the neurotoxic effects of this compound in rodent models. Results indicated that higher doses led to observable behavioral changes, suggesting potential risks associated with its use.

Future Directions

The current understanding of this compound's biological activity is still limited. Future research should focus on:

- Detailed Mechanistic Studies : Understanding the specific biochemical pathways affected by this compound.

- Toxicological Assessments : Evaluating the safety profile for potential therapeutic applications.

- Field Trials : Conducting extensive field trials to assess the efficacy and safety in agricultural settings.

特性

IUPAC Name |

methyl 2-(carbamothioylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-13-8(12)6-4-2-3-5-7(6)11-9(10)14/h2-5H,1H3,(H3,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNZIZRXZWZMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001259907 | |

| Record name | Methyl 2-[(aminothioxomethyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115271-80-2 | |

| Record name | Methyl 2-[(aminothioxomethyl)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115271-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[(aminothioxomethyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。